molecular formula C9H12N2O5 B7949491 2'-Deoxy-L-uridine

2'-Deoxy-L-uridine

Cat. No.: B7949491
M. Wt: 228.20 g/mol
InChI Key: MXHRCPNRJAMMIM-CHKWXVPMSA-N
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Description

2’-Deoxy-L-uridine is a nucleoside analog that belongs to the class of pyrimidine 2’-deoxyribonucleosides. It closely resembles uridine but lacks the hydroxyl group at the 2’ position of the ribose sugar. This compound is significant in various biological and chemical processes, particularly in DNA synthesis and repair mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-L-uridine typically involves the glycosylation of a protected uracil derivative with a deoxyribose donor. One common method includes the use of 1,3,5-tri-O-acetyl-2-deoxy-D-ribofuranose as the starting material, which is treated with acetic acid and acetic anhydride to obtain the nucleoside derivative in the α-configuration . This derivative is then fused with uracil to produce 2’-Deoxy-L-uridine.

Industrial Production Methods: Industrial production of 2’-Deoxy-L-uridine often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection and deprotection of functional groups, purification through chromatography, and crystallization.

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxy-L-uridine undergoes various chemical reactions, including:

    Oxidation: Conversion to uridine derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of halogen atoms or other substituents at specific positions on the uracil ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon.

    Substitution: Halogenating agents like iodine or bromine.

Major Products:

    Oxidation: Uridine derivatives.

    Reduction: Dihydro-2’-Deoxy-L-uridine.

    Substitution: Halogenated 2’-Deoxy-L-uridine derivatives.

Scientific Research Applications

2’-Deoxy-L-uridine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.

    Biology: Incorporated into DNA during replication studies to understand DNA synthesis and repair mechanisms.

    Medicine: Investigated for its potential antiviral and anticancer properties. It is used in the development of drugs targeting viral infections and cancer cells.

    Industry: Utilized in the production of diagnostic reagents and biochemical assays.

Mechanism of Action

2’-Deoxy-L-uridine exerts its effects primarily by being incorporated into DNA during replication. It is converted to deoxyuridine triphosphate, which competes with thymidine triphosphate for incorporation into DNA. This incorporation can lead to DNA strand breaks and inhibition of DNA synthesis, making it useful in antiviral and anticancer therapies .

Molecular Targets and Pathways:

    Thymidine kinase: Involved in the phosphorylation of 2’-Deoxy-L-uridine.

    Thymidylate synthase: Inhibited by the incorporation of 2’-Deoxy-L-uridine into DNA.

    Uridine phosphorylase: Participates in the metabolism of 2’-Deoxy-L-uridine.

Comparison with Similar Compounds

  • Uridine
  • Thymidine
  • Cytidine
  • 2’-Deoxyuridine

Biological Activity

2'-Deoxy-L-uridine (L-UD) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in antiviral therapies. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse studies, including case studies and experimental data.

Overview of this compound

This compound is a structural analog of uridine, differing by the absence of an oxygen atom at the 2' position of the ribose sugar. This modification alters its interaction with biological systems, particularly in viral replication processes.

Research has demonstrated that this compound exhibits significant antiviral properties against various viruses, including herpes simplex virus type 1 (HSV-1) and influenza viruses. The mechanism primarily involves competitive inhibition of viral thymidine kinases (TK), which are crucial for viral DNA synthesis.

  • Inhibition of HSV-1 : Studies have shown that L-UD and its derivatives, such as 5-Iodo-2'-deoxy-L-uridine (L-IdU) and 5-(2-bromovinyl)-2'-deoxy-L-uridine (L-BVdU), effectively inhibit HSV-1 TK with Ki values comparable to their D-enantiomer counterparts. For instance, L-IdU demonstrated a Ki of 0.24 µM, while L-BVdU showed a Ki of 0.13 µM against HSV-1 TK .

Case Studies

  • Influenza Virus Inhibition : A study evaluated several 2-deoxy sugar derivatives of uridine, including L-UD analogs IW3 and IW7. These compounds were tested for their ability to inhibit influenza A virus infection in vitro. The most effective compound exhibited an IC50 value ranging from 82 to 100 µM, indicating promising antiviral activity without significant cytotoxicity .
  • Comparative Analysis with D-enantiomers : In a comparative study, L-enantiomers were found to be significantly less cytotoxic than their D-counterparts while maintaining antiviral efficacy. This characteristic makes L-UD and its derivatives attractive candidates for further development as antiviral agents .

Biological Activity Summary Table

CompoundVirus TypeMechanism of ActionIC50 (µM)Ki (µM)Cytotoxicity
L-IdUHSV-1Competitive inhibition-0.24Low
L-BVdUHSV-1Mixed-type inhibition-0.13Low
IW3Influenza AGlycan processing inhibition82-Low
IW7Influenza AGlycan processing inhibition100-Low

Structural Modifications and Efficacy

The efficacy of L-UD is influenced by structural modifications. For example, the introduction of halogenoacetyl substituents in rebeccamycin analogs has been shown to enhance biological activity . The correlation between lipophilicity and antiviral activity suggests that optimizing these properties could lead to more effective antiviral agents.

Future Directions

Ongoing research aims to explore the potential of L-UD in combination therapies and its role in synthetic biology applications. The ability to integrate chemically modified nucleosides into oligonucleotides opens avenues for developing novel therapeutic strategies .

Properties

IUPAC Name

1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHRCPNRJAMMIM-CHKWXVPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](O[C@@H]1N2C=CC(=O)NC2=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426115
Record name 2'-Deoxy-L-uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31501-19-6
Record name 2'-Deoxy-L-uridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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